![molecular formula C14H21NO3 B1274167 1-Benzyl-4,4-dimethoxypiperidin-3-ol CAS No. 83763-31-9](/img/structure/B1274167.png)
1-Benzyl-4,4-dimethoxypiperidin-3-ol
Overview
Description
1-Benzyl-4,4-dimethoxypiperidin-3-ol, also known as BDMP, is a synthetic compound belonging to the family of piperidinols. It has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol consists of a six-membered piperidine ring with two methoxy groups at the 4th position, a benzyl group at the 1st position, and a hydroxyl group at the 3rd position .Scientific Research Applications
Influenza Virus Inhibition
1-Benzyl-4,4-dimethoxypiperidin-3-ol: derivatives have been identified as potential inhibitors of the influenza virus. Specifically, 4,4-disubstituted N-benzyl piperidines have shown the ability to inhibit the H1N1 influenza virus through specific interactions with the hemagglutinin fusion peptide . This application is significant in the development of antiviral drugs, especially for strains of influenza that are resistant to current treatments.
SARS-CoV-2 Virus Inhibition
The piperidine core of 1-Benzyl-4,4-dimethoxypiperidin-3-ol has been utilized in the discovery of potential inhibitors for SARS-CoV-2, the virus responsible for COVID-19. Researchers have discovered compounds with this core that exhibit promising inhibitory activity against the virus . This research is crucial for expanding the arsenal of treatments against COVID-19, particularly in the face of emerging variants.
Synthesis of Biologically Active Piperidines
The compound serves as a key intermediate in the synthesis of various biologically active piperidine derivatives. These derivatives are important for constructing pharmaceuticals and are present in more than twenty classes of drugs . The development of fast and cost-effective methods for synthesizing these compounds is a vital area of research in organic chemistry.
Pharmacological Applications
Piperidine derivatives, including those derived from 1-Benzyl-4,4-dimethoxypiperidin-3-ol , are integral in the pharmaceutical industry. They are involved in the creation of drugs that target a wide range of pharmacological activities . The versatility of these compounds makes them valuable for the development of new medications.
Alkaloid Synthesis
This compound is also used in the synthesis of alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids have a variety of pharmacological effects and are used in medicine for their analgesic, anti-malarial, and anti-asthma properties, among others .
Chemical Research and Education
Beyond its direct applications in drug development and pharmacology, 1-Benzyl-4,4-dimethoxypiperidin-3-ol is used in chemical research and education. It serves as a model compound for teaching and researching synthetic organic chemistry techniques, such as cyclization and multicomponent reactions .
properties
IUPAC Name |
1-benzyl-4,4-dimethoxypiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-14(18-2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEFKQJYRFOSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1O)CC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003805 | |
Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83763-31-9 | |
Record name | 4,4-Dimethoxy-1-(phenylmethyl)-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83763-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4,4-dimethoxypiperidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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